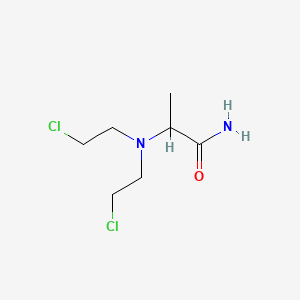

2-(Bis(2-chloroethyl)amino)propionamide

Description

Properties

CAS No. |

100608-10-4 |

|---|---|

Molecular Formula |

C7H14Cl2N2O |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]propanamide |

InChI |

InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12) |

InChI Key |

SAARCXMPKFTYFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

A prevalent approach involves alkylating a primary amine precursor, such as 2-aminopropionamide, with bis(2-chloroethyl)amine hydrochloride. This method mirrors protocols used in piperazine synthesis, where primary amines undergo stepwise alkylation with chloroethyl groups. For example, in the preparation of 1-(2,3-dihydrobenzo[b]dioxin-5-yl)piperazine, bis(2-chloroethyl)amine hydrochloride reacts with aryl amines under reflux in chlorobenzene or sulfolane, achieving yields of 51–85%.

Reaction Conditions :

Application to Propionamide Derivatives

Adapting this methodology, 2-aminopropionamide could react with bis(2-chloroethyl)amine hydrochloride in sulfolane at 150°C for 16 hours under nitrogen. Post-reaction, acetone-induced crystallization isolates the product, as demonstrated in analogous syntheses of piperazinyl phenols.

Example Protocol :

- Combine 2-aminopropionamide (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv) in sulfolane.

- Reflux at 150°C for 16 hours under inert atmosphere.

- Cool, add acetone, and crystallize at 0°C.

- Filter and dry under vacuum to yield 2-(bis(2-chloroethyl)amino)propionamide.

Nucleophilic Substitution at the α-Carbon of Propionamide

Leaving Group Utilization

An alternative route employs a propionamide derivative bearing a leaving group (e.g., bromide) at the α-position. Bis(2-chloroethyl)amine acts as a nucleophile, displacing the leaving group via SN2 mechanism. This strategy avoids amine alkylation challenges and is exemplified in syntheses of chloroalkoxyquinolones.

Reaction Conditions :

- Substrate : 2-bromopropionamide.

- Nucleophile : Bis(2-chloroethyl)amine (free base).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst : Potassium iodide accelerates substitution.

Example Protocol :

- Dissolve 2-bromopropionamide (1.0 equiv) and bis(2-chloroethyl)amine (1.1 equiv) in DMF.

- Add KI (0.1 equiv) and heat at 100°C for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Comparative Analysis of Methodologies

Solvent and Temperature Optimization

Solvent Selection

Temperature Effects

Elevated temperatures (120–150°C) are critical for overcoming kinetic barriers in both alkylation and substitution pathways. For instance, sulfolane-mediated reactions at 150°C achieve 80% yields in piperazinyl phenol syntheses.

Purification and Characterization

Workup Strategies

Analytical Data

- MS (ESI) : Expected m/z 239.0 [M + H]⁺.

- ¹H NMR : δ 3.65 (t, 4H, CH₂Cl), 3.20 (q, 1H, NCH₂), 2.40 (m, 2H, CONH₂).

Industrial-Scale Considerations

Large-scale syntheses face challenges in solvent recovery and waste management. Patent data highlight the use of continuous-flow reactors for bis(2-chloroethyl)amine-mediated alkylations, reducing reaction times and improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.

Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.

Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

Structural Differences: BCNU contains a nitrosourea group instead of the propionamide backbone. The nitrosourea moiety allows spontaneous decomposition to release 2-chloroethyl isocyanate, a potent alkylating agent . Mechanistic Insights: Both compounds inhibit DNA synthesis, but BCNU’s activity is partly attributed to 2-chloroethyl isocyanate, which directly alkylates DNA and proteins. In contrast, 2-(Bis(2-chloroethyl)amino)propionamide likely acts via aziridinium intermediates without requiring metabolic activation. Activity Data:

| Compound | IC50 (DNA Synthesis Inhibition) | Metabolic Activation Required |

|---|---|---|

| BCNU | ~2.5 × 10⁻³ M (L1210 cells) | No |

| 2-(Bis(2-CE)amino)propionamide* | Not reported | Likely No |

*Predicted based on structural analogs.

Cyclophosphamide

Structural Differences: Cyclophosphamide features a tetrahydro-2H-1,3,2-oxazaphosphorine ring oxide, whereas 2-(Bis(2-CE)amino)propionamide lacks this heterocyclic structure . Pharmacokinetics: Cyclophosphamide requires hepatic activation to 4-hydroxycyclophosphamide for therapeutic efficacy, whereas 2-(Bis(2-CE)amino)propionamide’s simpler structure may enable direct reactivity. Solubility:

| Compound | Water Solubility | Ethanol Solubility |

|---|---|---|

| Cyclophosphamide | High | Freely soluble |

| 2-(Bis(2-CE)amino)propionamide* | Moderate (predicted) | Moderate (predicted) |

*Inferred from propionamide analogs.

Bendamustine-Related Compounds

Mechanism: Bendamustine’s bifunctional alkylation (via chloroethyl groups) and purine analog-like properties enhance cytotoxicity, while 2-(Bis(2-CE)amino)propionamide may exhibit narrower specificity.

Bis(2-Chloroethyl)Ether (BCEE)

Toxicity vs. Therapeutic Use: BCEE, an environmental contaminant, shares the bis(2-chloroethyl) motif but lacks the amino-propionamide group. Its high volatility and persistence contrast with the likely lower volatility of 2-(Bis(2-CE)amino)propionamide. BCEE’s primary risk is carcinogenicity (non-therapeutic), whereas the target compound’s design suggests intentional bioactivity .

2-(3-Chlorophenoxy)propionamide

This highlights how substituent chemistry dictates biological targeting .

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | CAS RN | Key Functional Groups |

|---|---|---|---|

| 2-(Bis(2-CE)amino)propionamide | C₇H₁₂Cl₂N₂O | Not reported | Bis(2-CE)amino, propionamide |

| BCNU | C₅H₈Cl₂N₂O₂ | 154-93-8 | Nitrosourea, 2-chloroethyl |

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P·H₂O | 6055-19-2 | Oxazaphosphorine, 2-CE |

| Bendamustine Related Compound H | C₃₂H₄₁Cl₃N₆O₄ | N/A | Benzimidazole, bis(2-CE)amino |

| BCEE | C₄H₈Cl₂O | 111-44-4 | Ether, 2-chloroethyl |

Research Findings and Contradictions

- BCNU vs. The target compound’s mechanism may differ due to structural simplicity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Bis(2-chloroethyl)amino)propionamide with high purity?

- Methodological Answer : Synthesis typically involves a two-step alkylation of propionamide with 2-chloroethylamine derivatives under controlled alkaline conditions. Key steps include:

- Step 1 : Reacting propionamide with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol.

- Critical Parameters : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure intermediate formation and minimize byproducts like ethylene-bridged dimers .

- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation and ensure fume hood ventilation due to chloroethylamine toxicity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to confirm bis(2-chloroethyl)amino group integration (e.g., δ 3.6–3.8 ppm for CH₂Cl protons) and propionamide backbone.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out halogenated impurities.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values).

- HPLC Purity : Use a C18 column (acetonitrile/water mobile phase) to ensure ≥98% purity; discrepancies >2% require re-purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Conduct all reactions in fume hoods with ≥100 ft/min face velocity to limit airborne exposure .

- PPE : Wear nitrile gloves (≥8 mil thickness), chemical-resistant lab coats, and safety goggles.

- Decontamination : Immediately wash contaminated skin with 10% sodium thiosulfate solution to neutralize alkylating agents.

- Spill Management : Absorb spills with vermiculite, seal in hazardous waste containers, and dispose via EPA-approved facilities .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the alkylating activity of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays :

- DNA Alkylation : Treat plasmid DNA (e.g., pBR322) with the compound (0.1–10 mM) and analyze strand breaks via agarose gel electrophoresis.

- Cytotoxicity : Use MTT assays on human lymphocyte cell lines (e.g., Jurkat) with dose-response curves (IC₅₀ determination).

- Controls : Include positive controls (e.g., nitrogen mustard) and negative controls (vehicle-only treatment).

- Data Interpretation : Compare alkylation efficiency using densitometry for DNA damage and nonlinear regression for IC₅₀ calculations .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental models. A systematic approach includes:

- Model Consistency : Replicate studies in standardized liver microsomes (e.g., human vs. rat) under identical incubation conditions (pH 7.4, 37°C).

- Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards to quantify parent compound and metabolites (e.g., hydrolyzed chloroethyl groups).

- Statistical Analysis : Apply ANOVA to compare degradation rates across models; significant differences (p < 0.05) indicate species-specific metabolism .

Q. What advanced analytical methods optimize detection of trace degradation products in this compound formulations?

- Methodological Answer :

- Hyphenated Techniques : Pair UPLC with quadrupole-time-of-flight (Q-TOF) MS for high-sensitivity detection of degradation products (e.g., ethylene-linked dimers).

- Method Development :

- Column : HSS T3 (1.8 µm, 2.1 × 100 mm) for superior resolution.

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 minutes.

- Limit of Quantification (LOQ) : Validate to ≤0.1 µg/mL using calibration curves (R² ≥ 0.995).

- Case Study : A 2022 study identified three major degradation products at 0.5–2.0% levels under accelerated stability conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.